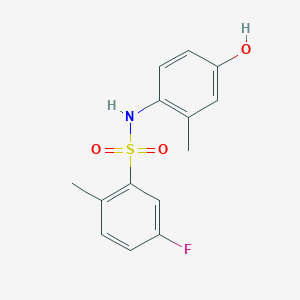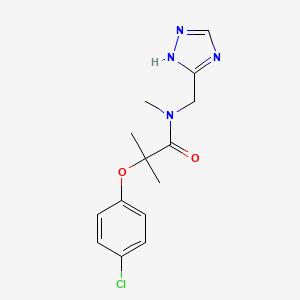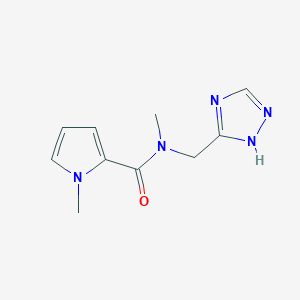![molecular formula C9H14N4O B7594842 N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide, also known as CTZ, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning.
Biochemical and Physiological Effects
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways. In the central nervous system, N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been shown to enhance synaptic plasticity and protect against excitotoxicity. In plants, N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been shown to enhance photosynthesis and protect against fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or organisms. N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide is its lack of specificity, as it can interact with multiple targets and pathways, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the scientific research of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide. One potential direction is the development of more specific N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide analogs that can target specific enzymes or ion channels. Another direction is the investigation of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide's potential applications in other fields, such as environmental science and material science. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide involves the reaction between 5-methyl-1H-1,2,4-triazole-3-carboxylic acid and N-methylcyclopropanecarboxamide. The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as 4-(dimethylamino) pyridine (DMAP). The reaction yields N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In neuroscience, N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been studied for its effects on the central nervous system, including its potential use as a neuroprotective agent. In agriculture, N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has been evaluated for its ability to enhance plant growth and protect against fungal infections.
Eigenschaften
IUPAC Name |
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-10-8(12-11-6)5-13(2)9(14)7-3-4-7/h7H,3-5H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRQAORRHLEWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN(C)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)

![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)



